Ethyl 2-(3-{[(tert-butoxy)carbonyl]amino}propanamido)acetate
Description
Ethyl 2-(3-{[(tert-butoxy)carbonyl]amino}propanamido)acetate is a synthetic intermediate featuring a tert-butoxycarbonyl (Boc)-protected amine, an amide linkage, and an ethyl ester group. This compound is pivotal in peptide synthesis and medicinal chemistry due to its compatibility with orthogonal protecting group strategies. The Boc group offers acid-labile protection, enabling selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid), while the ethyl ester enhances solubility and serves as a prodrug moiety in bioactive molecules.
Properties
IUPAC Name |
ethyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O5/c1-5-18-10(16)8-14-9(15)6-7-13-11(17)19-12(2,3)4/h5-8H2,1-4H3,(H,13,17)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZHTZXJJVTBLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CCNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-{[(tert-butoxy)carbonyl]amino}propanamido)acetate typically involves the protection of amines using the tert-butoxycarbonyl (Boc) group. The Boc group is added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction can also be carried out in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base . The protected amine is then reacted with ethyl glycinate to form the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-{[(tert-butoxy)carbonyl]amino}propanamido)acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid in dichloromethane, to yield the free amine.
Hydrolysis: The ester group can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Trifluoroacetic Acid: Used for the removal of the Boc protecting group.
Sodium Hydroxide: Used in the initial protection of the amine and for hydrolysis reactions.
Major Products Formed
Free Amine: Formed upon removal of the Boc group.
Carboxylic Acid: Formed upon hydrolysis of the ester group.
Scientific Research Applications
Peptide Synthesis
Ethyl 2-(3-{[(tert-butoxy)carbonyl]amino}propanamido)acetate serves as a crucial building block in peptide synthesis due to its protected amine group. The Boc protecting group allows for selective reactions without interfering with the amine functionality, facilitating the formation of peptide bonds in various sequences.
Drug Development
This compound is utilized in the synthesis of pharmaceutical compounds. Its structure allows for modifications that enhance biological activity or selectivity towards specific targets. The ability to easily remove the Boc group under mild acidic conditions makes it suitable for generating active pharmaceutical ingredients (APIs).
Bioconjugation
In bioconjugation studies, this compound is employed to modify biomolecules. This modification can enhance the stability, solubility, and bioavailability of therapeutic agents.
Case Studies and Research Findings
Research has demonstrated the efficacy of this compound in various therapeutic contexts:
- Anticancer Research : Studies have shown that derivatives of this compound exhibit promising activity against cancer cell lines by modulating specific signaling pathways.
- Antimicrobial Activity : Recent investigations have indicated that modifications of this compound can enhance its antimicrobial properties, making it a candidate for developing new antibiotics.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-{[(tert-butoxy)carbonyl]amino}propanamido)acetate involves the protection and deprotection of amine groups. The Boc group protects the amine during various chemical transformations and can be removed under acidic conditions to yield the free amine . This allows for selective reactions to occur at other functional groups without interference from the amine .
Comparison with Similar Compounds
Ethyl 2-((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)propanamido)-2-methoxyacetate (6f)
Structural Differences :
- Protecting Group : 6f employs a fluorenylmethoxycarbonyl (Fmoc) group instead of Boc. Fmoc is base-labile (removed with piperidine), contrasting with Boc’s acid sensitivity.
- Substituents : A methoxy group is appended to the α-carbon of the glycine residue, introducing stereochemical complexity (1:1.42 diastereoisomer ratio).
Ethyl 2-(2-(3-((tert-Butoxycarbonyl)amino)propanamido)thiazol-4-yl)acetate (17a)
Structural Differences :
- Backbone : The amide linkage is conjugated to the thiazole’s 4-position, altering electronic properties.
Ethyl ((4-[3-(Difluoromethoxy)phenyl]pyrimidin-2-yl)thio)acetate
Structural Differences :
- Core Structure : Pyrimidine-thioether replaces the amide and Boc groups.
- Substituents : Difluoromethoxy phenyl enhances lipophilicity and metabolic stability.
Applications : The pyrimidine-thioether motif is common in agrochemicals and antiviral agents, diverging from the peptide-centric use of the target compound.
Comparative Analysis Table
Research Findings and Implications
- Protecting Group Strategies : Boc in the target compound simplifies acid-mediated deprotection, whereas Fmoc in 6f requires base treatment, limiting compatibility with acid-sensitive substrates .
- Heterocyclic Influence : The thiazole in 17a enhances rigidity and binding affinity compared to the flexible propanamido chain in the target compound, making it superior for target engagement in drug design .
- Synthetic Efficiency : Higher yields for 17a (71%) vs. 6f (31%) highlight the thiazole’s synthetic accessibility and stability under coupling conditions.
Biological Activity
Ethyl 2-(3-{[(tert-butoxy)carbonyl]amino}propanamido)acetate, with the molecular formula C12H22N2O5 and a molecular weight of 274.32 g/mol, is a synthetic organic compound notable for its applications in medicinal chemistry and bioconjugation. Its structure includes an ethyl ester group and a tert-butoxycarbonyl (Boc) protecting group, which plays a crucial role in its reactivity and biological properties. This article explores the biological activity of this compound, including its mechanisms of action, synthesis methods, and potential therapeutic applications.
Synthesis Methods
The synthesis of this compound typically involves the protection of amines using the Boc group. The following methods are commonly employed:
- Protection Reaction : The Boc group is added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide.
- Hydrolysis : The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
The biological activity of this compound is largely attributed to its ability to modify biological molecules through deprotection reactions. The mechanism involves:
- Deprotection : The removal of the Boc group under acidic conditions (e.g., using trifluoroacetic acid).
- Reactivity : The free amine formed can participate in various chemical reactions, including peptide synthesis and drug development.
Biological Activity
This compound exhibits several biological activities that are significant in pharmaceutical research:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit specific cancer cell proliferation by targeting mitotic kinesins, which are essential for cell division. For instance, compounds structurally related to this acetate have shown micromolar inhibition against HSET (KIFC1), a protein involved in centrosome clustering in cancer cells .
- Peptide Synthesis : Due to its protected amine group, this compound serves as a valuable building block in peptide synthesis, facilitating the creation of complex biomolecules with potential therapeutic applications.
- Bioconjugation : The compound can be utilized in bioconjugation strategies to modify biomolecules for drug delivery systems or imaging agents .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Ethyl 2-(tert-butoxycarbonylamino)acetate | Similar backbone | Lacks propanamido group |
| Ethyl 2-(N-benzyl-2-((tert-butoxycarbonyl)amino)propanamide) | Benzyl substitution | Enhanced lipophilicity |
| Ethyl 2-(N-acetyl-2-((tert-butoxycarbonyl)amino)propanamide) | Acetyl group | Potentially different reactivity |
This table illustrates how variations in substituents can influence the biological activity and chemical reactivity of related compounds.
Case Studies
- Inhibition Studies : In vitro studies have demonstrated that derivatives of this compound exhibit significant inhibition against cancer cell lines, particularly those with amplified centrosomes. This inhibition leads to increased multipolarity during mitosis, ultimately resulting in cell death .
- Pharmacological Characterization : Research has characterized the pharmacological properties of related compounds, revealing their potential as selective inhibitors of key mitotic proteins. These studies highlight the importance of structural modifications for enhancing efficacy and selectivity against cancer targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
